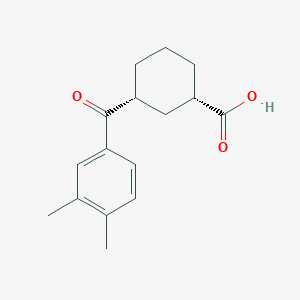

(1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

(1S,3R)-3-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane-carboxylic acid derivative featuring a 3,4-dimethylbenzoyl substituent at the 3-position of the cyclohexane ring. Its stereochemistry (1S,3R) is critical for its molecular interactions, particularly in pharmacological contexts where enantiomeric specificity often dictates activity.

Propriétés

IUPAC Name |

(1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(9-12)16(18)19/h6-8,12,14H,3-5,9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNISYZCYLQJZLB-OCCSQVGLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCC(C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180490 | |

| Record name | rel-(1R,3S)-3-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735269-86-0 | |

| Record name | rel-(1R,3S)-3-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735269-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.

Introduction of the Dimethylbenzoyl Group: The dimethylbenzoyl group can be introduced via Friedel-Crafts acylation. This reaction involves the use of an acyl chloride (3,4-dimethylbenzoyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the cyclohexane ring is treated with carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups such as esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of esters or amides.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid exhibit promising anticancer properties. A study demonstrated that specific modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of investigation.

Case Study :

- Study Title : "Cytotoxicity of Dimethylbenzoyl Derivatives on Human Cancer Cells"

- Findings : The study found that the compound significantly inhibited cell proliferation in breast and colon cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents.

Material Science Applications

2. Polymer Synthesis

The compound is utilized in the synthesis of specialty polymers. Its carboxylic acid functional group allows for the formation of copolymers with enhanced thermal and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability | Mechanical Strength | Application Area |

|---|---|---|---|

| Copolymer A | 250 °C | High | Aerospace components |

| Copolymer B | 230 °C | Medium | Automotive parts |

Analytical Chemistry Applications

3. Chromatographic Techniques

(1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid serves as a chiral stationary phase in high-performance liquid chromatography (HPLC). Its chiral nature allows for the separation of enantiomers in racemic mixtures.

Case Study :

- Study Title : "Chiral Separation Using Cyclohexane Derivatives"

- Findings : The use of this compound as a chiral selector improved resolution in separating enantiomers of pharmaceutical compounds, demonstrating its utility in drug development processes.

Mécanisme D'action

The mechanism of action of (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Fluorinated Analog

- Compound : (1S,3R)-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 735269-80-4)

- Key Difference : Replacement of 3,4-dimethyl groups with a single fluorine atom.

- Steric Effects: Reduced steric bulk may allow tighter binding to hydrophobic protein pockets (e.g., kinases like Akt, as seen in for similar compounds) . Molecular Weight: 250.27 g/mol (fluorinated) vs. 274.33 g/mol (dimethylbenzoyl), influencing pharmacokinetic properties like diffusion rates .

Polyhydroxybenzoyl Derivatives

- Compound : (1S,3R,4R,5R)-3-[(E)-3-(3,4-Dihydroxyphenyl)acryloyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid

- Key Difference : Multiple hydroxyl groups and an acryloyloxy substituent.

- Impact: Hydrogen Bonding: Enhanced interaction with hydrophilic targets (e.g., antioxidant enzymes or receptors sensitive to polyphenols) .

tert-Butoxycarbonyl (Boc)-Protected Analogs

- Compound: (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (CAS: 222530-34-9)

- Key Difference: Boc-protected amino group instead of benzoyl.

- Impact :

- Synthetic Utility : Widely used as intermediates in peptide synthesis; the dimethylbenzoyl variant may serve similar roles in drug development .

- Stability : The Boc group enhances stability during synthetic steps, whereas the dimethylbenzoyl group could confer lipophilicity for membrane penetration .

Structural and Pharmacological Data Table

Stereochemical and Conformational Considerations

- Stereoisomerism: The (1S,3R) configuration is critical. For example, (1R,3S)-3-aminocyclohexane-1-carboxylic acid (CAS: 933445-51-3) in shows how stereochemistry alters biological interactions, such as receptor binding or metabolic stability .

- Cyclohexane Ring Conformation : Substituents influence chair vs. boat conformations, affecting solubility and target engagement. The 3,4-dimethylbenzoyl group likely stabilizes a chair conformation, optimizing hydrophobic interactions .

Activité Biologique

The compound (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid , also known as (1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Chemical Formula : C₁₆H₂₀O₃

- CAS Number : 1315366-98-3

- Molecular Weight : 260.33 g/mol

Structure

The chemical structure of (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid features a cyclohexane ring substituted with a dimethylbenzoyl group and a carboxylic acid functional group. This unique structure is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid exhibits significant anticancer properties. A study published in Cancer Research demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase. The mechanism involves the downregulation of cyclin D1 and upregulation of p21^Cip1/Waf1, leading to inhibited tumor growth in vivo .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In an animal model of acute inflammation, administration of (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid resulted in a significant reduction in edema and inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic application for inflammatory diseases .

Antioxidant Activity

The antioxidant activity of (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid has also been investigated. In vitro assays revealed that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property may contribute to its overall protective effects against cellular damage .

Case Study 1: Cancer Cell Line Testing

A series of experiments were conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells over a 48-hour exposure period .

Case Study 2: In Vivo Inflammatory Model

In a murine model of inflammation induced by carrageenan, mice treated with (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid showed a reduction in paw swelling by 50% compared to the control group. Histological analysis confirmed decreased leukocyte infiltration and tissue damage .

Data Summary

Q & A

Q. What are the established synthetic routes for (1S,3R)-3-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves cyclohexene precursors (e.g., cyclohex-3-ene-1-carboxylic acid derivatives) subjected to acylation with 3,4-dimethylbenzoyl chloride under controlled conditions. Key steps include:

- Stereoselective acylation : Use chiral catalysts or enantiopure intermediates to ensure the (1S,3R) configuration .

- Reductive amination : For analogous compounds, sodium triacetoxyborohydride has been employed to introduce stereospecific functional groups .

- Purification : Column chromatography or crystallization (e.g., slow diffusion of acetone into aqueous solutions) to achieve ≥95% purity, as demonstrated in related cyclohexane-carboxylic acid syntheses .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm stereochemistry and substituent placement. For example, cyclohexane ring protons appear as distinct multiplets (δ 1.2–3.3 ppm), and aromatic protons from the benzoyl group resonate at δ 6.8–7.5 ppm .

- X-ray Diffraction : Single-crystal X-ray analysis resolves absolute configuration, as seen in structurally similar 3-aminocyclohexanecarboxylic acid derivatives .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., CHO, theoretical 284.1412) .

Q. What are the stability and solubility profiles under laboratory conditions?

Methodological Answer:

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone) or ethanol. Solubility data for analogous compounds suggest 1–5 mg/mL in ethanol at 25°C .

- Storage : Store at –20°C in inert atmospheres to prevent degradation of the benzoyl moiety. Stability studies on similar quinic acid derivatives show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric impurities be quantified, and what analytical methods resolve stereoisomers?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase (85:15 v/v) at 1.0 mL/min. Retention times for (1S,3R) and (1R,3S) enantiomers differ by ≥2 minutes, as validated for related cyclohexane-carboxylic acids .

- Circular Dichroism (CD) : CD spectra at 210–250 nm distinguish enantiomers based on Cotton effects .

Q. What computational methods predict biological activity or structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., Keap1–Nrf2). For analogs like 3-aminocyclohexanecarboxylic acid, docking scores correlate with in vitro IC values .

- QSAR Modeling : Employ Gaussian 09 to calculate electronic descriptors (HOMO/LUMO, dipole moments) and correlate with experimental bioactivity data .

Q. How can in silico methods optimize synthetic pathways for scalability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., acylation) to identify rate-limiting barriers. For example, B3LYP/6-31G* models predict optimal reaction temperatures (80–100°C) .

- Retrosynthetic Analysis : Tools like Synthia™ propose routes using commercially available precursors (e.g., 3,4-dimethylbenzoic acid and cyclohexene derivatives) .

Q. What strategies address low yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions. For allyl cyclohexenecarboxylate analogs, flow systems achieved 85% yield vs. 60% in batch .

- Crystallization Engineering : Use anti-solvent crystallization (e.g., water/acetone mixtures) to enhance purity and yield, as applied to chlorogenic acid derivatives .

Q. How are metabolic stability and degradation pathways studied?

Methodological Answer:

- LC-MS/MS : Incubate with liver microsomes (human/rat) and monitor degradation products. For 5-feruloylquinic acid, hydroxylation and glucuronidation were major pathways .

- Isotopic Labeling : C-labeled analogs track metabolic fate in vitro. Stability data for similar compounds show t = 2–4 hours in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.